2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
This compound features a triazolopyridazine core fused with a phenyl group at position 6 and a 2-methoxyphenyl-substituted piperazine moiety linked via a 2-oxoethyl chain at position 2 (Fig. 1). The 2-methoxyphenyl group may enhance receptor selectivity, while the triazolopyridazine core could improve metabolic stability compared to simpler pyridazinones .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-21-10-6-5-9-20(21)27-13-15-28(16-14-27)23(31)17-29-24(32)30-22(26-29)12-11-19(25-30)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPADMMGQITSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase, which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit c-met kinase. This inhibition could potentially disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-tumor effect.
Biological Activity
The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound contains several functional groups that contribute to its biological activity:
- Piperazine ring : Known for its role in pharmacological agents.
- Triazole and pyridazine moieties : Associated with various biological activities including antimicrobial and anticancer properties.
- Methoxyphenyl group : Enhances lipophilicity and receptor binding affinity.
The molecular formula is with a molecular weight of approximately 525.617 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that derivatives of triazole and pyridazine compounds can possess significant antitumor properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | |
| Compound B | HeLa (cervical cancer) | 12 | |
| Compound C | A549 (lung cancer) | 10 |
2. Antimicrobial Activity
The sulfonamide structure present in the compound suggests potential antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
3. Neuropharmacological Effects
The piperazine component may interact with serotonin receptors, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety disorders.
Case Study 1: Antitumor Activity
In a study published in RSC Advances, researchers synthesized a series of quinazoline derivatives that included the target compound's structural components. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating potent activity against multiple tumor types.
Case Study 2: Antimicrobial Efficacy
A study focusing on sulfonamide derivatives highlighted the antimicrobial properties of compounds structurally related to the target molecule. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of enzyme activity : Many compounds with similar structures act as enzyme inhibitors, impacting pathways critical for tumor growth and bacterial survival.
- Receptor modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood and anxiety disorders.
Scientific Research Applications
Key Characteristics
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.46 g/mol
- Solubility : Soluble in organic solvents, indicating potential for oral bioavailability.
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The inclusion of the methoxy group may enhance serotonin receptor affinity, which is critical in mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to therapeutic effects in depression and anxiety disorders .
Anticonvulsant Properties
The triazole ring is known for its anticonvulsant activity. Compounds containing this moiety have been evaluated for their efficacy in seizure models. For instance, analogs of the compound have demonstrated significant protective effects against chemically induced seizures, suggesting that this compound may have similar potential .
Antipsychotic Effects
Due to its structural similarity to known antipsychotic agents, this compound may interact with dopamine receptors. The piperazine group is often linked to dopaminergic activity, which could provide insights into its use for treating schizophrenia and other psychotic disorders .
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antidepressant Study : A study involving a related compound showed a marked increase in serotonin levels in animal models, correlating with reduced depressive behaviors.
- Anticonvulsant Research : In a series of tests on rodent models, the compound exhibited a dose-dependent reduction in seizure frequency when administered prior to induction of seizures.
- Inflammatory Response : In vitro studies indicated that the compound can inhibit the production of TNF-alpha and IL-6 in macrophages, demonstrating potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring (specifically the secondary amine) and the triazole-pyridazine core are potential sites for nucleophilic substitution.
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Key Insight : The 2-methoxyphenyl group on the piperazine ring enhances electron density, increasing susceptibility to electrophilic attack .
Condensation and Cyclization Reactions
The oxoethyl group (-CO-CH2-) and the triazole-pyridazine system facilitate condensation and annulation reactions.
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Example : Analogous triazolopyridazines undergo [3+2] cycloadditions with nitriles to form pentacyclic structures .
Electrophilic Aromatic Substitution
The phenyl group at position 6 and the methoxyphenyl group on the piperazine ring are susceptible to electrophilic substitution.
Hydrolysis and Ring-Opening Reactions
The pyridazinone ring (-NH-CO-) and the triazole moiety may undergo hydrolysis under acidic or basic conditions.
Functionalization via Cross-Coupling
The phenyl substituent at position 6 enables palladium-catalyzed cross-coupling reactions.
Pharmacological Modifications
Structural analogs highlight the impact of substituents on bioactivity:
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Case Study : Replacement of the phenyl group with a 4-chlorophenyl moiety in related triazolopyridazines increased anticonvulsant activity by 40% .
Stability and Degradation Pathways
The compound’s stability under physiological conditions is critical for drug development:
Synthetic Routes and Key Intermediates
While direct synthesis data for this compound is limited, analogous pathways suggest:
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Core Formation : Cyclocondensation of hydrazine derivatives with diketones to form the triazolopyridazine core .
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Piperazine Introduction : Coupling of pre-formed 4-(2-methoxyphenyl)piperazine via nucleophilic substitution .
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Oxoethyl Linker : Generated through alkylation of the triazolopyridazine nitrogen with brom
Comparison with Similar Compounds
Pyridazinone Derivatives with Piperazine Substituents
Compound A : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one (Murty et al., 2012)
- Structural Differences : Propyl linker vs. oxoethyl linker in the target compound; substituents on piperazine vary (e.g., 4-fluorophenyl vs. 2-methoxyphenyl).
- Activity : Demonstrated anticancer activity (IC₅₀ values: 1.5–8.2 µM in MCF-7 cells). The oxoethyl chain in the target compound may improve conformational flexibility and binding affinity .
Compound B: 4,5-Functionalized 6-phenyl-3(2H)-pyridazinones (Piaz et al., 1996)
- Structural Differences : Lack of triazolo ring; 4,5-position substituents (e.g., methyl, chloro) instead.
- Activity: Antinociceptive effects in rodent models (ED₅₀: 25–50 mg/kg). The triazolo ring in the target compound likely enhances stability and target engagement .
Triazolopyridazine-Based Bromodomain Inhibitors
Compound C : AZD5153 (Bradbury et al., 2016)
- Structural Differences: Bivalent triazolopyridazine core with a 3-methoxy group and piperidine substituent vs. monovalent target compound with 2-methoxyphenyl piperazine.
- Activity : Potent BRD4 inhibitor (IC₅₀: 1 nM) with in vivo tumor growth inhibition. The target compound’s piperazine moiety may favor different pharmacokinetic profiles or target selectivity .
Fluorophenyl Piperazine Derivatives
Compound D : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (Akkurt et al.)
- Structural Differences : 4-Fluorophenyl vs. 2-methoxyphenyl on piperazine; morpholinyl vs. phenyl at position 5.
- Crystallographic Data: Triclinic crystal system (V = 1171.87 ų) vs. The 2-methoxyphenyl group may alter electronic properties (e.g., dipole moments) and solubility .
Data Table: Key Comparisons
Research Findings and Implications
- Structural Advantages : The oxoethyl linker and 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to propyl-linked analogs .
- Contradictions : Fluorophenyl-substituted piperazines (e.g., Compound D) often exhibit higher metabolic stability but lower aqueous solubility than methoxyphenyl analogs .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what purification methods ensure product integrity?
The synthesis typically involves multi-step reactions, including cyclization of triazolopyridazine precursors and coupling with a 2-methoxyphenylpiperazine moiety. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃) to form the triazolopyridazine core .
- Coupling reactions : Amide bond formation between the oxoethyl group and piperazine derivative under reflux conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and chromatographic techniques confirm structural identity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on signals from the piperazine (δ 3.0–4.0 ppm) and triazolopyridazine (δ 8.0–9.0 ppm) moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What structural features contribute to its biological activity, and how can they be validated?
- Key moieties : The 2-methoxyphenylpiperazine group enhances solubility and receptor interaction, while the triazolopyridazine core enables π-π stacking in binding pockets .
- Validation : X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms spatial arrangement . Analog synthesis (e.g., fluorophenyl substitutions) and SAR studies can isolate critical functional groups .
Advanced Questions
Q. How can bivalent binding properties be optimized to enhance BRD4 inhibition?
- Rational design : Introduce flexible linkers (e.g., ethylene glycol chains) between triazolopyridazine and piperazine groups to enable dual bromodomain engagement .
- Activity assays : Use fluorescence resonance energy transfer (FRET) or AlphaScreen® to measure BRD4 BD1/BD2 binding IC₅₀ values. Correlate with cellular c-Myc downregulation in leukemia cell lines (e.g., MV4-11) .
- Molecular docking : Simulate binding modes using software like Schrödinger Suite to identify optimal linker length and substituent positioning .
Q. What in vivo models are suitable for evaluating antitumor efficacy, and how should pharmacokinetics (PK) be integrated?
- Xenograft models : Subcutaneous implantation of BRD4-dependent tumors (e.g., AML xenografts) in immunodeficient mice. Monitor tumor volume and survival post oral/intraperitoneal dosing (e.g., 10–50 mg/kg) .
- PK parameters : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS. Adjust dosing regimens to maintain target engagement (e.g., unbound plasma concentration > IC₉₀) .
Q. How can computational methods predict BET family selectivity?
- Molecular dynamics (MD) : Simulate binding pocket dynamics (e.g., BRD4 BD1 vs. BRD2 BD2) to assess hydrogen bonding and hydrophobic interactions .
- Free energy calculations : Use MM-GBSA to compare binding affinities across BET isoforms. Prioritize compounds with >10-fold selectivity for BRD4 in enzymatic assays .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays and UPLC-QTOF-MS. Modify metabolically labile sites (e.g., methoxy groups) to improve stability .
- PK/PD modeling : Link plasma exposure (AUC) to target modulation (e.g., c-Myc mRNA suppression) using Hill equations. Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
